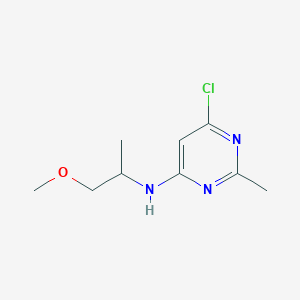
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine (6-CNMPMPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine nucleus and is structurally related to the pyrimidine ring system. 6-CNMPMPA has been studied extensively due to its potential applications in the fields of biochemistry, physiology, and medicinal chemistry.
Applications De Recherche Scientifique
Molecular Structure and Properties Analysis
- Density Functional Theory (DFT) and Experimental Techniques : A study involving a molecule with a similar structure, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, utilized DFT alongside experimental techniques (FT-IR, FT-Raman, NMR) to investigate its molecular structure. The research aimed to understand the molecule's electronic properties, stability, and potential biological activity, particularly as an antihypertensive agent (Aayisha et al., 2019).
Synthesis and Structural Elucidation
- Crystal and Molecular Structures : Investigations on benzyl derivatives of chloro-methylpyrimidines, similar in structure to the compound , have been carried out to determine their crystal and molecular structures, highlighting the importance of such studies in understanding the properties and interactions of potential pharmaceutical compounds (Odell et al., 2007).
Potential Biological Activity
- Anti-HIV Evaluation : Research into novel MC-1220 analogs, synthesized from chloro-methylpyrimidine derivatives, assessed their activity against HIV-1. This demonstrates the potential of related compounds in medicinal chemistry for developing new treatments for viral infections (Loksha et al., 2016).
Chemical Interactions and Process Research
- Investigations Based on Non-Covalent Interactions : A study on thioureas derived from chloro-methylpyrimidine explored the importance of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in the stabilization of molecular structures, which is crucial for designing drugs with specific binding characteristics (Zhang et al., 2018).
Propriétés
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(5-14-3)11-9-4-8(10)12-7(2)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDEKNTMLJQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)

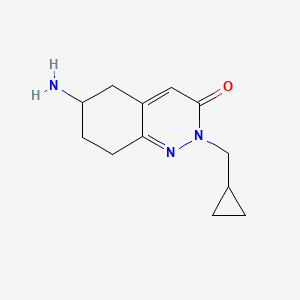
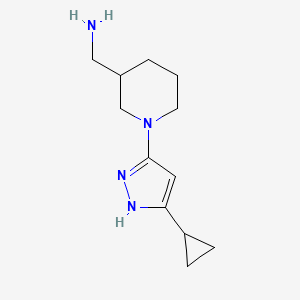
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
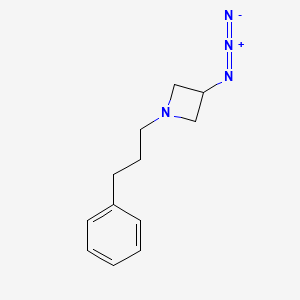
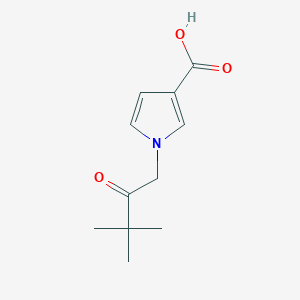


![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)